Apoptosis Induction: Diosgenin vs. Hecogenin and Tigogenin in Human Osteosarcoma Cells
In a direct comparative study on human 1547 osteosarcoma cells, only diosgenin induced cell cycle arrest associated with strong apoptosis, an effect linked to a large increase in p53 protein expression. In contrast, the structurally similar analogs hecogenin and tigogenin did not trigger comparable p53 activation or apoptosis [1].
| Evidence Dimension | p53 activation and apoptosis induction |
|---|---|
| Target Compound Data | Diosgenin strongly enhanced p53 activation and induced strong apoptosis. |
| Comparator Or Baseline | Hecogenin and tigogenin did not show comparable p53 activation or apoptosis. |
| Quantified Difference | Qualitative difference: Diosgenin induced strong apoptosis; hecogenin and tigogenin did not. |
| Conditions | Human 1547 osteosarcoma cell line |
Why This Matters
This qualitative difference in apoptosis induction demonstrates that diosgenin engages a distinct cell death pathway compared to its closest structural analogs, making it irreplaceable for apoptosis-focused research.
- [1] Corbière, C., Liagre, B., Bianchi, A., Bordji, K., Dauça, M., Netter, P., Beneytout, J.L. (2003). Different contribution of apoptosis to the antiproliferative effects of diosgenin and other plant steroids, hecogenin and tigogenin, on human 1547 osteosarcoma cells. International Journal of Oncology, 22(4), 899-905. View Source
